4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-
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Overview
Description
4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl- is a chemical compound with a piperidinol core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperidinol moiety makes it a valuable scaffold for the development of pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl- typically involves the nucleophilic ring-opening of oxazolidinones or similar cyclic structures. One common method includes the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in the formation of cyclic amines in good to excellent yields . Another approach involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization to form the piperidinol core .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions, which provide efficient and scalable synthesis. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can yield enantioenriched piperidines . This method is advantageous for large-scale production due to its high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The piperidinol core can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkyl halides for substitution reactions
Properties
CAS No. |
61170-97-6 |
---|---|
Molecular Formula |
C17H27NO |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C17H27NO/c1-12-6-7-16(13(2)8-12)10-17(19)9-15(4)18(5)11-14(17)3/h6-8,14-15,19H,9-11H2,1-5H3 |
InChI Key |
WXJABLBQAGQBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)(CC2=C(C=C(C=C2)C)C)O |
Origin of Product |
United States |
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